Soil Mobility Profile: Mecoprop Methyl Ester (Propionate) vs. MCPA (Acetate) – Adsorption Hierarchy and Groundwater Risk
The propionic acid backbone of mecoprop (parent acid of the methyl ester) confers quantifiably weaker soil adsorption compared to the acetic acid backbone of MCPA. A comprehensive review of phenoxyalkanoic acid adsorption across multiple soils found the adsorption strength hierarchy as: 2,4-DB > 2,4-D > MCPA > dichlorprop-P > mecoprop-P, with mecoprop-P exhibiting the weakest adsorption among all tested compounds [1]. The rate of bacterial soil degradation followed the order 2,4-D > MCPA > mecoprop-P > dichlorprop-P, and it was determined that MCPA has a lower groundwater leaching potential than mecoprop-P, which carries a slightly higher contamination risk due to its weaker soil retention [1]. This differential mobility is structurally driven—propionic acid derivatives show reduced anion adsorption on organic matter and iron-cation bridging compared to acetic acid analogs—and directly informs field application strategy selection where soil type and groundwater vulnerability are procurement decision factors.
| Evidence Dimension | Soil adsorption strength hierarchy (multiple soils, aggregate trend) |
|---|---|
| Target Compound Data | Weakest adsorption among phenoxyalkanoic acids tested; increased groundwater leaching potential relative to MCPA |
| Comparator Or Baseline | MCPA (acetic acid backbone): stronger adsorption; 2,4-D: strongest; dichlorprop-P: intermediate |
| Quantified Difference | Adsorption sequence: 2,4-DB > 2,4-D > MCPA > dichlorprop-P > mecoprop-P; degradation rate: 2,4-D > MCPA > mecoprop-P > dichlorprop-P |
| Conditions | Multiple agricultural soil types; laboratory batch adsorption studies; field-derived degradation rates |
Why This Matters
Procurement decisions for field trials or environmental monitoring programs require selecting the appropriate phenoxy acid based on soil mobility profiles—mecoprop-based formulations offer different leaching behavior than MCPA-based alternatives, impacting groundwater risk assessments.
- [1] Paszko, T., et al. (2016). Adsorption and degradation of phenoxyalkanoic acid herbicides in soils: A review. Environmental Toxicology and Chemistry, 35(2), 271-286. DOI: 10.1002/etc.3212 View Source
